Unique Metabolic Specificity vs. 11β-Hydroxyandrosterone and 11-Ketoetiocholanolone
11-Ketoandrosterone is the only urinary 11-oxygenated androgen metabolite that is not also derived from glucocorticoid metabolism. This finding was established in an integrated in vivo and ex vivo human hepatic metabolism study. In contrast, the primary 11β-hydroxy metabolites (11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone) and the other 11-keto metabolite, 11-ketoetiocholanolone, are all known to overlap significantly with glucocorticoid metabolism [1].
| Evidence Dimension | Specificity as a urinary biomarker of 11-oxygenated androgen production |
|---|---|
| Target Compound Data | Unique, no overlap with glucocorticoid metabolism |
| Comparator Or Baseline | 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, and 11-ketoetiocholanolone |
| Quantified Difference | Qualitative (unique specificity) |
| Conditions | In vivo oral 11-ketoandrostenedione (11KA4) challenge in women with PCOS (n=10) and ex vivo human liver normothermic machine perfusion (NMLP) model (n=3); urinary metabolite analysis by LC-MS/MS |
Why This Matters
For biomarker studies, this unparalleled specificity ensures that measured 11KAn levels are a direct reflection of 11-oxygenated androgen activity, free from the confounding influence of glucocorticoid catabolism, which is not the case for its analogs.
- [1] McDonnell T, et al. Hepatic metabolism of 11-oxygenated androgens in humans: an integrated in vivo and ex vivo approach. Eur J Endocrinol. 2025; 193(2):R1-R10. View Source
